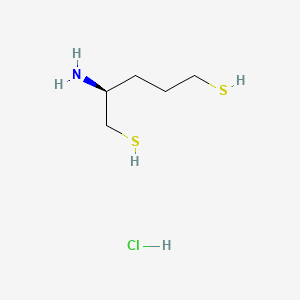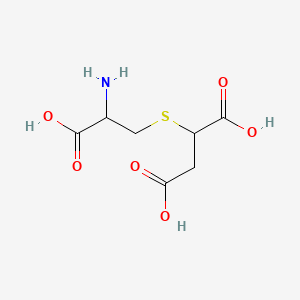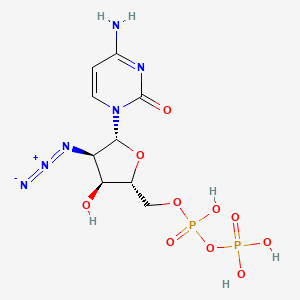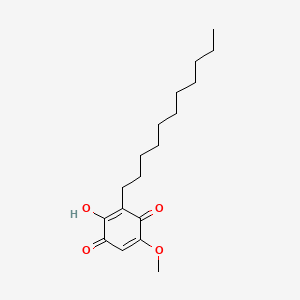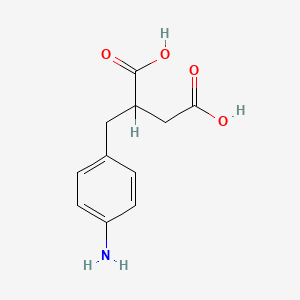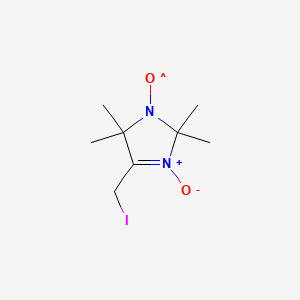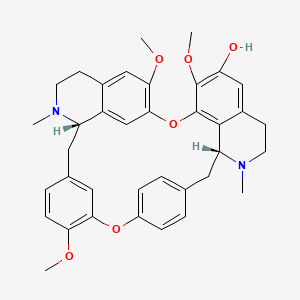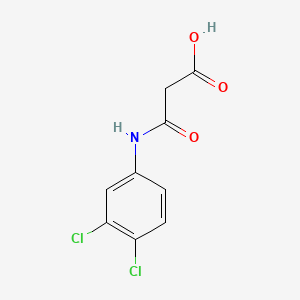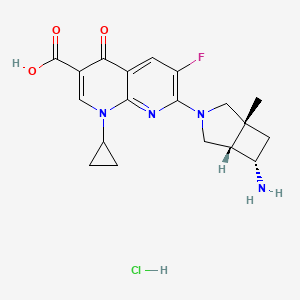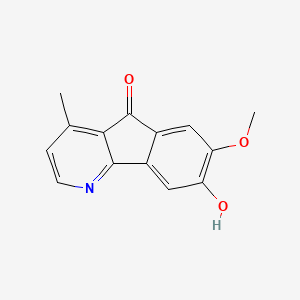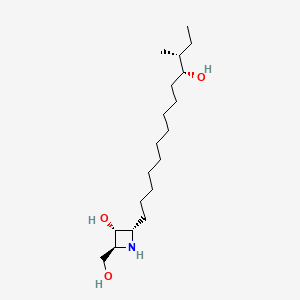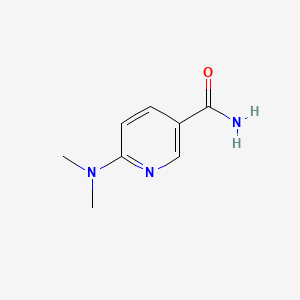
6-Dimethylaminonicotinamide
説明
Molecular Structure Analysis
The molecular structure of 6-Dimethylaminonicotinamide consists of a pyridine ring with a carboxamide group at the 3-position and a dimethylamino group at the 6-position . The exact 3D structure can be viewed using molecular visualization tools .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Dimethylaminonicotinamide include its molecular formula (C8H11N3O), average mass (165.192 Da), and monoisotopic mass (165.090210 Da) . More detailed properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Role in Cloning and Embryo Development 6-Dimethylaminonicotinamide, along with cycloheximide, has been used in the cloning process of mammals, specifically in the development of embryos produced by somatic cell nuclear transfer. However, studies have shown that these compounds can be cytotoxic, genotoxic, and mutagenic in vitro and in vivo. This impacts nuclear division and may contribute to low embryo viability commonly seen in nuclear transfer after implantation (Oliveira et al., 2014, 2015) (Oliveira et al., 2014) (Oliveira et al., 2015).
Influences on Reproductive Performance and Intrauterine Development The use of 6-Dimethylaminopurine in cloning technologies affects reproductive performance and can increase the rate of malformations in mammals. Its genotoxic and mutagenic properties have been highlighted in studies involving animals, indicating its potential impact on DNA integrity and embryonic viability (Oliveira et al., 2015) (Oliveira et al., 2015).
Applications in Parthenogenetic Activation of Oocytes Research has explored the effects of 6-Dimethylaminopurine on the activation of oocytes in various species. It is used to induce pronuclear development and is effective in certain activation protocols, significantly impacting the subsequent development of embryos (Loi et al., 1998) (Loi et al., 1998).
Role in Tetraploidy Induction in Aquaculture In aquaculture, 6-Dimethylaminopurine has been evaluated for its effectiveness in inducing tetraploidy in oysters. Its use as a cytokinetic inhibitor is considered a safer alternative to other chemicals and has shown promising results in increasing the proportion of tetraploid larvae in oyster species (Peachey & Allen, 2016) (Peachey & Allen, 2016).
Use in Neuroscience Research 6-Dimethylaminonicotinamide has been used in neuroscience research, particularly in studies related to Alzheimer's disease. It has been involved in the development of radiofluorinated derivatives used in positron emission tomography to monitor neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002) (Shoghi-Jadid et al., 2002).
Safety And Hazards
特性
IUPAC Name |
6-(dimethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11(2)7-4-3-6(5-10-7)8(9)12/h3-5H,1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUIYGVTAGXCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190009 | |
| Record name | 6-Dimethylaminonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylaminonicotinamide | |
CAS RN |
36507-21-8 | |
| Record name | 6-Dimethylaminonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide, 6-(dimethylamino)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Dimethylaminonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-DIMETHYLAMINONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7VJ50456Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)
